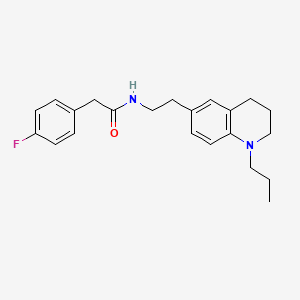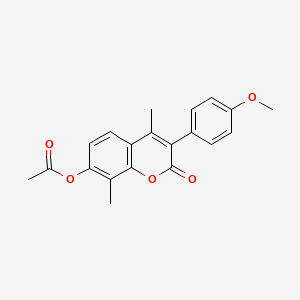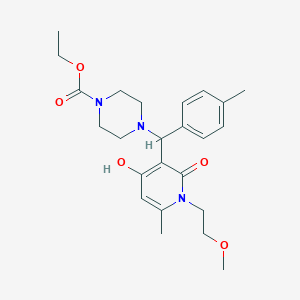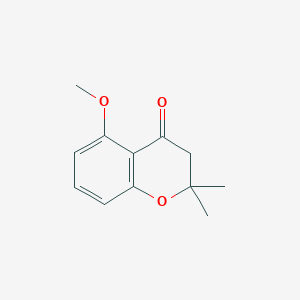![molecular formula C24H20FNO4S B2472128 3-(Benzènesulfonyl)-6-éthoxy-1-[(3-fluorophényl)méthyl]quinolin-4-one CAS No. 866726-15-0](/img/structure/B2472128.png)
3-(Benzènesulfonyl)-6-éthoxy-1-[(3-fluorophényl)méthyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Applications De Recherche Scientifique
3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
Target of action
The compound “3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one” belongs to the class of sulfonamides, which are known to have antibacterial properties . Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of action
The compound likely interacts with its target enzyme and inhibits its function, leading to a decrease in the synthesis of folic acid. This results in the inhibition of bacterial growth .
Biochemical pathways
The compound likely affects the folic acid synthesis pathway in bacteria. The inhibition of dihydropteroate synthase disrupts this pathway, leading to a decrease in the production of nucleotides and proteins, which are essential for bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
The molecular effect of the compound is the inhibition of the enzyme dihydropteroate synthase. The cellular effect is the inhibition of bacterial growth due to the disruption of folic acid synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving various organic reactions. One common method involves the condensation of an appropriate quinoline derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine. The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base. The fluorophenyl moiety can be incorporated through a Friedel-Crafts alkylation reaction using 3-fluorobenzyl chloride and an aluminum chloride catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with similar biological activities.
4-(trifluoromethyl)benzenesulfonyl chloride: Known for its use in pharmaceuticals and agrochemicals.
1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols: Compounds with similar structural features and biological activities.
Uniqueness
3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the fluorophenyl moiety enhances its potential for medicinal applications, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-2-30-19-11-12-22-21(14-19)24(27)23(31(28,29)20-9-4-3-5-10-20)16-26(22)15-17-7-6-8-18(25)13-17/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVBYGEVIOGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2472045.png)



![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)
![1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)


![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)
![N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2472068.png)
